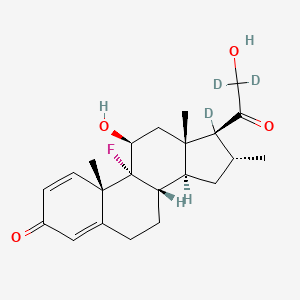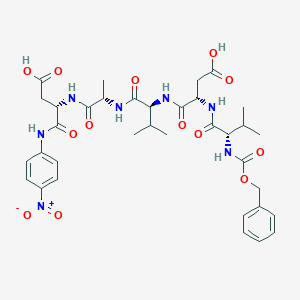
Z-VDVAD-pNA (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-VDVAD-pNA (trifluoroacetate salt): is a colorimetric substrate for caspase-2. Caspase-2 binds to and cleaves the Val-Asp-Val-Ala-Asp (VDVAD) peptide sequence to release p-nitroanilide, which can be quantified by colorimetric detection at 405 nanometers as a measure of caspase-2 activity . This compound can also be cleaved, with lower efficiency, by caspase-3 and caspase-7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Z-VDVAD-pNA involves the coupling of the peptide sequence Val-Asp-Val-Ala-Asp with p-nitroanilide. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods: : Industrial production of Z-VDVAD-pNA follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers for SPPS, followed by large-scale purification using preparative HPLC. The trifluoroacetate salt form is obtained by treating the purified peptide with trifluoroacetic acid .
Chemical Reactions Analysis
Types of Reactions: : Z-VDVAD-pNA primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-2, and to a lesser extent, by caspase-3 and caspase-7 .
Common Reagents and Conditions: : The enzymatic cleavage of Z-VDVAD-pNA is typically carried out in a buffered solution at physiological pH. Common reagents include caspase-2 enzyme, buffer solutions (e.g., phosphate-buffered saline), and detection reagents for colorimetric analysis .
Major Products: : The major product formed from the enzymatic cleavage of Z-VDVAD-pNA is p-nitroanilide, which can be quantified by its absorbance at 405 nanometers .
Scientific Research Applications
Chemistry: : In chemistry, Z-VDVAD-pNA is used as a substrate to study the activity of caspase-2 and related enzymes. It helps in understanding the enzyme kinetics and specificity of caspase-2 .
Biology: : In biological research, Z-VDVAD-pNA is used to investigate the role of caspase-2 in apoptosis and other cellular processes. It is also used in assays to measure caspase-2 activity in cell lysates and tissue extracts .
Medicine: : In medical research, Z-VDVAD-pNA is utilized to study the involvement of caspase-2 in various diseases, including cancer and neurodegenerative disorders. It aids in the development of therapeutic strategies targeting caspase-2 .
Industry: : In the pharmaceutical industry, Z-VDVAD-pNA is used in high-throughput screening assays to identify potential inhibitors or activators of caspase-2. It is also employed in quality control processes to ensure the activity of caspase-2 in enzyme preparations .
Mechanism of Action
Z-VDVAD-pNA exerts its effects by serving as a substrate for caspase-2. Caspase-2 recognizes and binds to the Val-Asp-Val-Ala-Asp peptide sequence, cleaving it to release p-nitroanilide. The release of p-nitroanilide can be quantified by its absorbance at 405 nanometers, providing a measure of caspase-2 activity . This mechanism allows researchers to study the activity and regulation of caspase-2 in various biological contexts .
Comparison with Similar Compounds
Similar Compounds
Z-IETD-AFC: A fluorogenic substrate for caspase-8, which releases 7-amino-4-trifluoromethylcoumarin upon cleavage.
Ac-VDVAD-pNA: Another colorimetric substrate for caspase-2, similar to Z-VDVAD-pNA but with an acetyl group instead of a benzyloxycarbonyl group.
Uniqueness: : Z-VDVAD-pNA is unique in its high specificity for caspase-2 compared to other caspases. Its colorimetric detection method provides a straightforward and reliable means of measuring caspase-2 activity, making it a valuable tool in both basic and applied research .
properties
Molecular Formula |
C35H45N7O13 |
|---|---|
Molecular Weight |
771.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C35H45N7O13/c1-18(2)28(33(50)36-20(5)30(47)38-24(15-26(43)44)31(48)37-22-11-13-23(14-12-22)42(53)54)40-32(49)25(16-27(45)46)39-34(51)29(19(3)4)41-35(52)55-17-21-9-7-6-8-10-21/h6-14,18-20,24-25,28-29H,15-17H2,1-5H3,(H,36,50)(H,37,48)(H,38,47)(H,39,51)(H,40,49)(H,41,52)(H,43,44)(H,45,46)/t20-,24-,25-,28-,29-/m0/s1 |
InChI Key |
ZXSSQHFLGLMCEQ-CBWBGJISSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



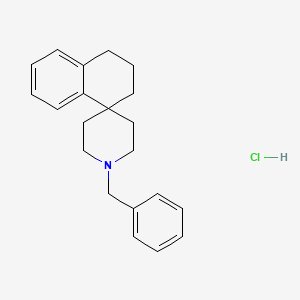
![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)
![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)
![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)

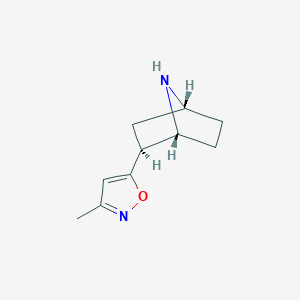

![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
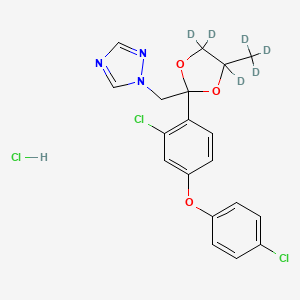
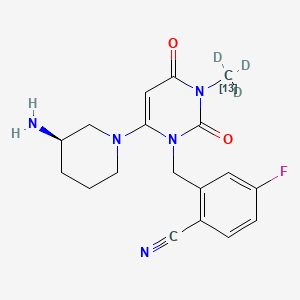
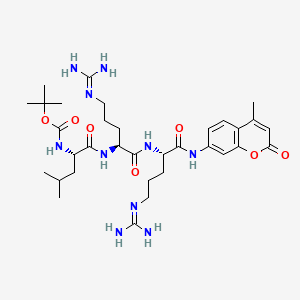
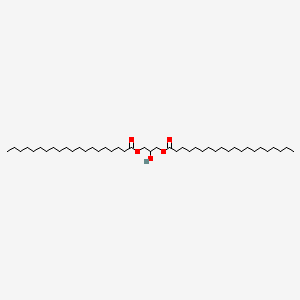
![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)
